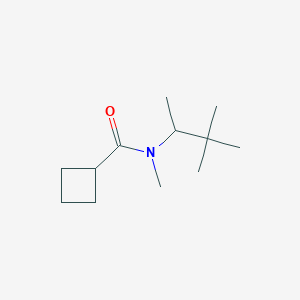![molecular formula C12H14N4O2 B7558513 2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7558513.png)
2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide, also known as MPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been synthesized using various methods and has shown promising results in various scientific studies. In
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide has been extensively studied for its potential applications in drug development. It has been shown to have anticancer properties and has been used as a lead compound for the development of new anticancer drugs. 2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s disease, due to its ability to inhibit the aggregation of amyloid beta peptides.
Wirkmechanismus
2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide acts as an inhibitor of the protein-protein interactions that are involved in the formation of amyloid beta peptides. It binds to the beta-sheet structures of amyloid beta peptides, preventing their aggregation and reducing their toxicity. 2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide has also been shown to reduce the levels of amyloid beta peptides in the brain, which may have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields with high purity. It has also been shown to have low toxicity and good solubility in various solvents. However, 2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide has some limitations for lab experiments. It has poor aqueous solubility, which may limit its use in certain experiments. Additionally, 2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide has not been extensively studied in vivo, which may limit its potential applications in drug development.
Zukünftige Richtungen
There are several future directions for the study of 2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide. One direction is the development of new 2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide analogs with improved properties, such as increased solubility and bioavailability. Another direction is the study of the in vivo effects of 2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide in animal models of cancer and neurodegenerative diseases. Additionally, the potential use of 2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases should be explored. Finally, the development of new methods for the synthesis of 2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide and its analogs should be investigated to improve the efficiency and sustainability of the synthesis process.
Synthesemethoden
2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide can be synthesized using various methods, including the reaction of 2-pyrazol-1-ylpyridine-4-carboxaldehyde with 2-methoxyacetamide in the presence of a base or the reaction of 2-pyrazol-1-ylpyridine-4-boronic acid with 2-methoxyacetamide in the presence of a palladium catalyst. These methods have been optimized to produce high yields of 2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide with high purity.
Eigenschaften
IUPAC Name |
2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-18-9-12(17)14-8-10-3-5-13-11(7-10)16-6-2-4-15-16/h2-7H,8-9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFNGHKFQMNWJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=CC(=NC=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide](/img/structure/B7558433.png)
![1-(2,5-dichlorobenzoyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7558445.png)

![5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7558461.png)

![N-[1-oxo-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558473.png)

![2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7558490.png)





